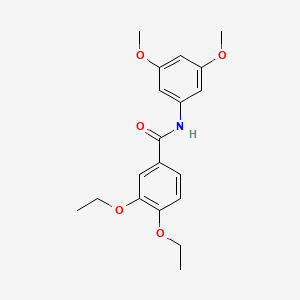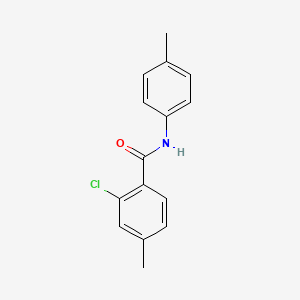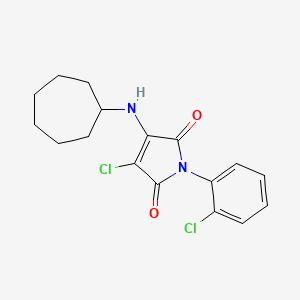
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as CMPT, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities. CMPT has been found to possess several properties that make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. One area of interest is in the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is in the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to identify potential drug targets for cancer therapy.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with pyridine-3-carboxaldehyde and thiourea in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-19-13-5-4-11(15)7-12(13)18-14(20)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHHLIMZZWZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796315 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)
